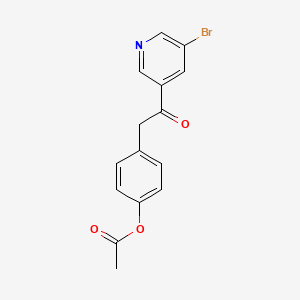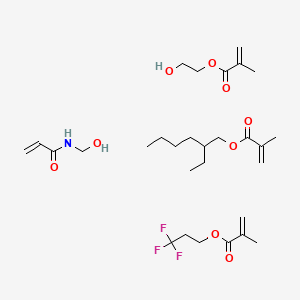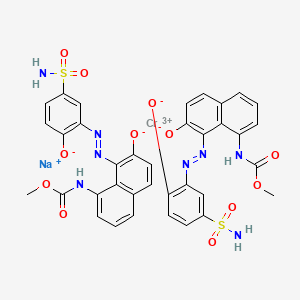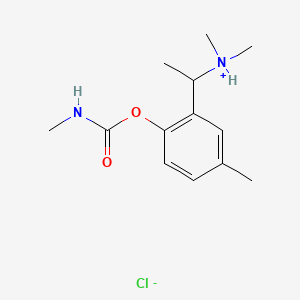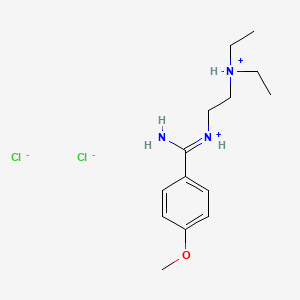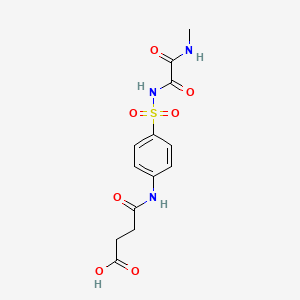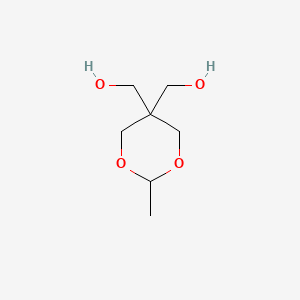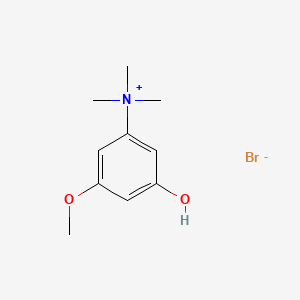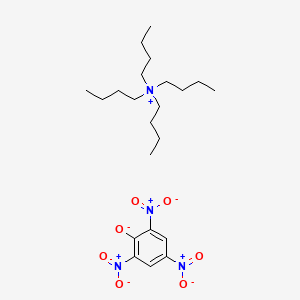
Tetrabutylammonium picrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium picrate is a chemical compound formed by the combination of tetrabutylammonium and picrate ions. Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, while picrate is the anion derived from picric acid (2,4,6-trinitrophenol). This compound is known for its use in various chemical reactions and applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium picrate can be synthesized through the reaction of tetrabutylammonium hydroxide with picric acid. The reaction typically occurs in an organic solvent such as 4-methyl-2-pentanone (MIBK) at room temperature. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
Tetrabutylammonium picrate undergoes various types of chemical reactions, including:
Oxidation: The picrate ion can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the picrate ion can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picrate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the picrate ion can lead to the formation of nitro derivatives, while reduction can yield aminophenol derivatives.
科学的研究の応用
Tetrabutylammonium picrate has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of tetrabutylammonium picrate involves its interaction with molecular targets through ionic and hydrogen bonding. The picrate ion can form strong hydrogen bonds with various functional groups, while the tetrabutylammonium cation can interact with negatively charged sites on molecules. These interactions facilitate the compound’s effects in chemical reactions and biological systems .
類似化合物との比較
Similar Compounds
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium picrate is unique due to the presence of the picrate ion, which imparts distinct chemical properties such as strong electron-withdrawing effects and the ability to form stable complexes with various molecules. This makes it particularly useful in specific chemical reactions and applications where other tetrabutylammonium salts may not be as effective .
特性
CAS番号 |
914-45-4 |
|---|---|
分子式 |
C22H38N4O7 |
分子量 |
470.6 g/mol |
IUPAC名 |
tetrabutylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C16H36N.C6H3N3O7/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-16H2,1-4H3;1-2,10H/q+1;/p-1 |
InChIキー |
HATVYMZYGANAFO-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
